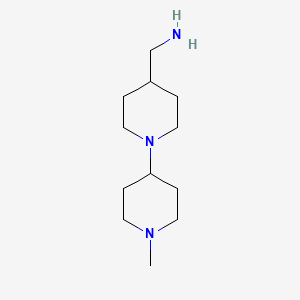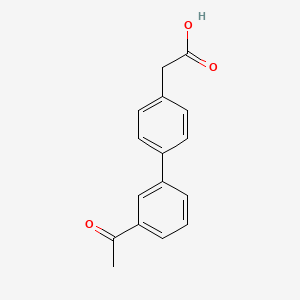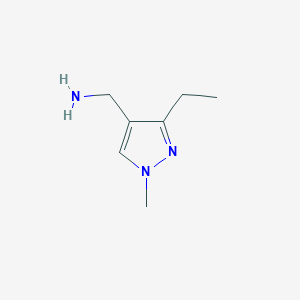
Ethyl-1,3,4-Thiadiazol-2-carboxylat
Übersicht
Beschreibung
Ethyl 1,3,4-thiadiazole-2-carboxylate (ETC) is a type of thiadiazole compound that has been extensively studied in scientific research due to its potential applications in various fields, such as organic synthesis, drug discovery, and biochemistry. ETC has a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. It can also be used to study the mechanism of action of certain drugs and act as a potent inhibitor of enzymes involved in inflammation and cancer. In
Wissenschaftliche Forschungsanwendungen
Pharmakologie
Antibakterielle und Antimykotische Aktivität: Ethyl-1,3,4-Thiadiazol-2-carboxylat-Derivate zeigen ein breites Spektrum an antimikrobiellen und antimykotischen Aktivitäten . Diese Eigenschaften machen sie wertvoll bei der Entwicklung neuer Therapeutika zur Bekämpfung resistenter Bakterien- und Pilzstämme.
Landwirtschaft
Entwicklung von Pestiziden: In der Landwirtschaft können die antimikrobiellen Eigenschaften von this compound zur Entwicklung von Pestiziden genutzt werden, die eine Vielzahl von Pflanzenpathogenen bekämpfen . Dies trägt zum Schutz von Kulturen vor Krankheiten und zur Steigerung der Erträge bei.
Materialwissenschaft
Förderung von smektischen Phasen: Es wurde festgestellt, dass die Verbindung die Bildung von gekippten smektischen Phasen fördert, die für die Herstellung von Flüssigkristallanzeigen nützlich sind . Diese Anwendung ist im Bereich der Elektronik und Displaytechnologie von Bedeutung.
Chemische Synthese
Synthetisches Zwischenprodukt: this compound dient als Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen . Seine Reaktivität ermöglicht die Herstellung komplexer Moleküle mit potenziellen industriellen und pharmazeutischen Anwendungen.
Umweltwissenschaften
Umweltreinigung: Obwohl spezifische Anwendungen in der Umweltwissenschaft nicht direkt zitiert werden, deutet die biologische Aktivität der Verbindung auf eine potenzielle Verwendung in Bioremediationsverfahren hin, um Schadstoffe oder Giftstoffe aus der Umwelt zu entfernen .
Biochemie
Enzymhemmung: In der Biochemie wurden Derivate von this compound auf ihre Fähigkeit untersucht, bestimmte Enzyme zu hemmen, was für die Untersuchung von Stoffwechselwegen und die Entwicklung von Medikamenten, die auf bestimmte biochemische Reaktionen abzielen, von entscheidender Bedeutung ist .
Wirkmechanismus
Target of Action
Ethyl 1,3,4-thiadiazole-2-carboxylate is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of medicinal agents 1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of biological activity, suggesting they interact with multiple targets .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives exhibit a wide variety of biological activities, suggesting they interact with their targets in diverse ways
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, suggesting they may affect multiple pathways
Pharmacokinetics
Some properties such as gi absorption (high), bbb permeant (no), and log po/w (ilogp: 159) have been reported . These properties can influence the bioavailability of the compound, which is crucial for its pharmacological activity.
Result of Action
1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature for optimal stability
Safety and Hazards
Zukünftige Richtungen
Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across the cancer models with an emphasis on targets of action . The effectiveness of the thiadiazole nucleus was established by the drugs currently used for the treatment of various infections . 1,3,4-Thiadiazoles and some of their derivatives are widely studied because of their broad spectrum of pharmacological activities . This work lays a foundation for future research and targeted therapeutic development .
Biochemische Analyse
Biochemical Properties
Ethyl 1,3,4-thiadiazole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain microbial enzymes, thereby exhibiting potent antimicrobial properties . The compound’s interaction with enzymes such as hydrolases and oxidoreductases can lead to the disruption of microbial cell wall synthesis and metabolic processes . Additionally, ethyl 1,3,4-thiadiazole-2-carboxylate can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
Ethyl 1,3,4-thiadiazole-2-carboxylate has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of ethyl 1,3,4-thiadiazole-2-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme . For instance, the compound has been shown to inhibit the activity of certain kinases, leading to the downregulation of signaling pathways involved in cell proliferation and survival . Additionally, ethyl 1,3,4-thiadiazole-2-carboxylate can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1,3,4-thiadiazole-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that ethyl 1,3,4-thiadiazole-2-carboxylate remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of ethyl 1,3,4-thiadiazole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, ethyl 1,3,4-thiadiazole-2-carboxylate can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
Ethyl 1,3,4-thiadiazole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites . For example, it has been shown to inhibit glycolytic enzymes, resulting in decreased glucose metabolism and reduced energy production in cancer cells .
Transport and Distribution
The transport and distribution of ethyl 1,3,4-thiadiazole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, ethyl 1,3,4-thiadiazole-2-carboxylate can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its lipophilicity and ability to cross biological membranes .
Subcellular Localization
Ethyl 1,3,4-thiadiazole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound is often localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, ethyl 1,3,4-thiadiazole-2-carboxylate can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular metabolism and inducing apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
ethyl 1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGGFUHHUHIYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378819-08-9 | |
| Record name | ethyl 1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 1,3,4-thiadiazole-2-carboxylate synthesized?
A1: Ethyl 1,3,4-thiadiazole-2-carboxylate (10a in the paper) is formed as a major product when Ethyl diazoacetate (2a) reacts with 1,3-thiazole-5(4H)-thione (1a) in diethyl ether in the presence of aniline []. The reaction proceeds through a complex mechanism involving a cycloaddition reaction, ring opening, and base-catalyzed rearrangement.
Q2: What is the structural confirmation of Ethyl 1,3,4-thiadiazole-2-carboxylate?
A2: The structure of Ethyl 1,3,4-thiadiazole-2-carboxylate (10a) was confirmed by X-ray crystallography, providing definitive evidence for its formation and structural characteristics []. While the paper doesn't delve into specific spectroscopic data, this technique confirms the connectivity and spatial arrangement of atoms within the molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)









